

# Analytical methods for 2-Morpholino-5-nitrobenzaldehyde characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

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An in-depth guide to the analytical methodologies for the characterization of **2-Morpholino-5-nitrobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. This document outlines key experimental protocols and presents data in a structured format for clear interpretation and comparison.

## Physicochemical Properties

**2-Morpholino-5-nitrobenzaldehyde** is an aromatic compound featuring a morpholine ring and a nitro group attached to a benzaldehyde core. These functional groups impart specific chemical and physical properties that are leveraged for its analysis.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	236.23 g/mol
Appearance	Expected to be a crystalline solid
CAS Number	113259-81-7 (for 5-Morpholino-2-nitrobenzaldehyde)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of **2-Morpholino-5-nitrobenzaldehyde**, providing detailed information about the chemical environment of its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aldehyde-H	~9.8 - 10.5	Singlet
Aromatic-H (ortho to CHO)	~7.8 - 8.2	Doublet
Aromatic-H (meta to CHO)	~7.5 - 7.9	Doublet of Doublets
Aromatic-H (ortho to $\text{NO}_2$ )	~8.2 - 8.6	Doublet
Morpholino-H (N- $\text{CH}_2$ )	~3.7 - 4.0	Triplet
Morpholino-H (O- $\text{CH}_2$ )	~3.8 - 4.1	Triplet

Note: Predicted values are based on the analysis of structurally similar nitrobenzaldehyde derivatives and may vary depending on the solvent and experimental conditions.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	~188 - 195
Aromatic (C-CHO)	~130 - 138
Aromatic (C-NO <sub>2</sub> )	~145 - 155
Aromatic (C-Morpholino)	~140 - 150
Aromatic (C-H)	~115 - 135
Morpholino (N-CH <sub>2</sub> )	~45 - 55
Morpholino (O-CH <sub>2</sub> )	~65 - 75

Note: Predicted values are based on the analysis of structurally similar compounds.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **2-Morpholino-5-nitrobenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a higher sample concentration and a greater number of scans are typically required.
- Data Analysis: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Morpholino-5-nitrobenzaldehyde** based on their characteristic vibrational frequencies.

## Expected IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Aldehyde (C=O)	Stretch	~1690 - 1715
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	~1510 - 1560
Nitro (NO <sub>2</sub> )	Symmetric Stretch	~1340 - 1380
Aromatic (C=C)	Stretch	~1450 - 1600
C-N (Morpholine)	Stretch	~1100 - 1300
C-O-C (Morpholine)	Stretch	~1050 - 1150
Aromatic C-H	Stretch	~3000 - 3100

Note: The expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly.<sup>[1]</sup>

## Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **2-Morpholino-5-nitrobenzaldehyde** sample directly onto the ATR crystal.<sup>[2]</sup>
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.<sup>[2]</sup>
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first, which will be automatically subtracted from the sample spectrum.<sup>[3]</sup> Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.<sup>[2][3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

## Expected Mass Spectrometry Data

Parameter	Expected Value
Ionization Mode	Electron Ionization (EI) or Electrospray Ionization (ESI)
Molecular Ion Peak [M] <sup>+</sup>	m/z 236
Key Fragment Ions	Expected fragments corresponding to the loss of the nitro group (NO <sub>2</sub> ), the aldehyde group (CHO), and cleavage of the morpholine ring.

Note: The fragmentation pattern will be highly dependent on the ionization energy and the specific mass spectrometer used.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of **2-Morpholino-5-nitrobenzaldehyde** in a volatile organic solvent such as acetone or ethyl acetate.[\[4\]](#)
- Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).[\[2\]](#)
- GC Conditions:
  - Injector Temperature: 250 °C[\[2\]](#)
  - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.[\[2\]](#)
  - Carrier Gas: Helium at a constant flow rate.[\[2\]](#)
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)[\[3\]](#)
- Mass Range: Scan from m/z 40 to 400.[\[2\]](#)
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library if available.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **2-Morpholino-5-nitrobenzaldehyde** and for its quantification in various matrices. A reverse-phase method is typically suitable.[\[5\]](#)

### HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic or phosphoric acid) can be added to improve peak shape. <a href="#">[2]</a> <a href="#">[6]</a>
Flow Rate	1.0 mL/min
Detection	UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume	10 µL
Column Temperature	30 °C

## Experimental Protocol: HPLC Purity Determination

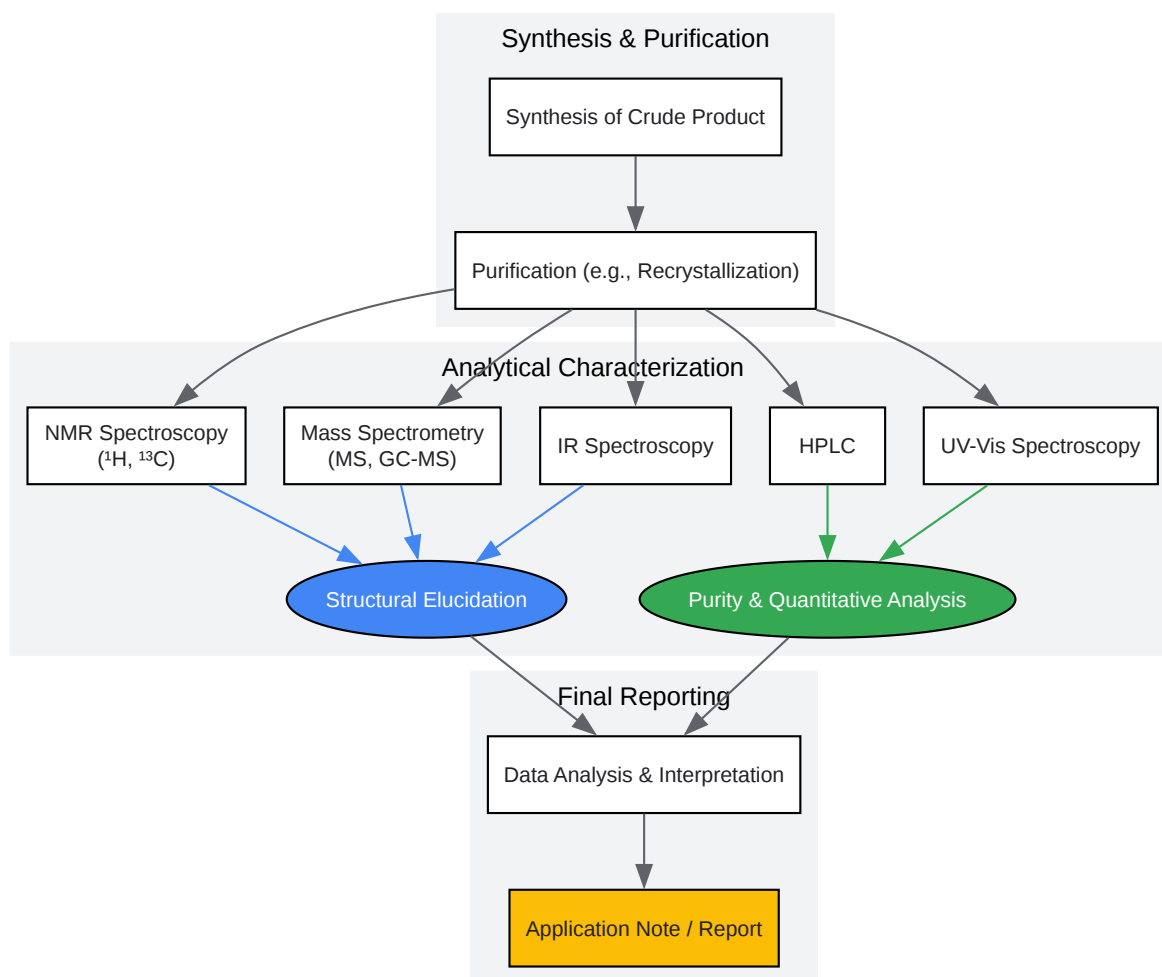
- Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the solution before use.[\[7\]](#)
- Sample Preparation: Accurately weigh and dissolve the **2-Morpholino-5-nitrobenzaldehyde** sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution

through a 0.45  $\mu\text{m}$  syringe filter.

- Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the sample solution.
- Data Processing: Integrate the peak corresponding to **2-Morpholino-5-nitrobenzaldehyde**. The purity can be calculated using the area percent method.

## Visualized Workflows and Relationships

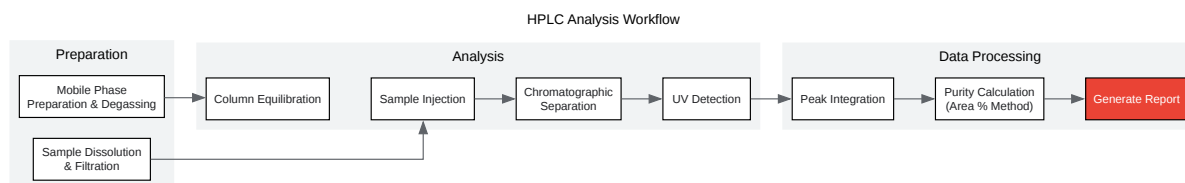
## General Analytical Workflow for Compound Characterization



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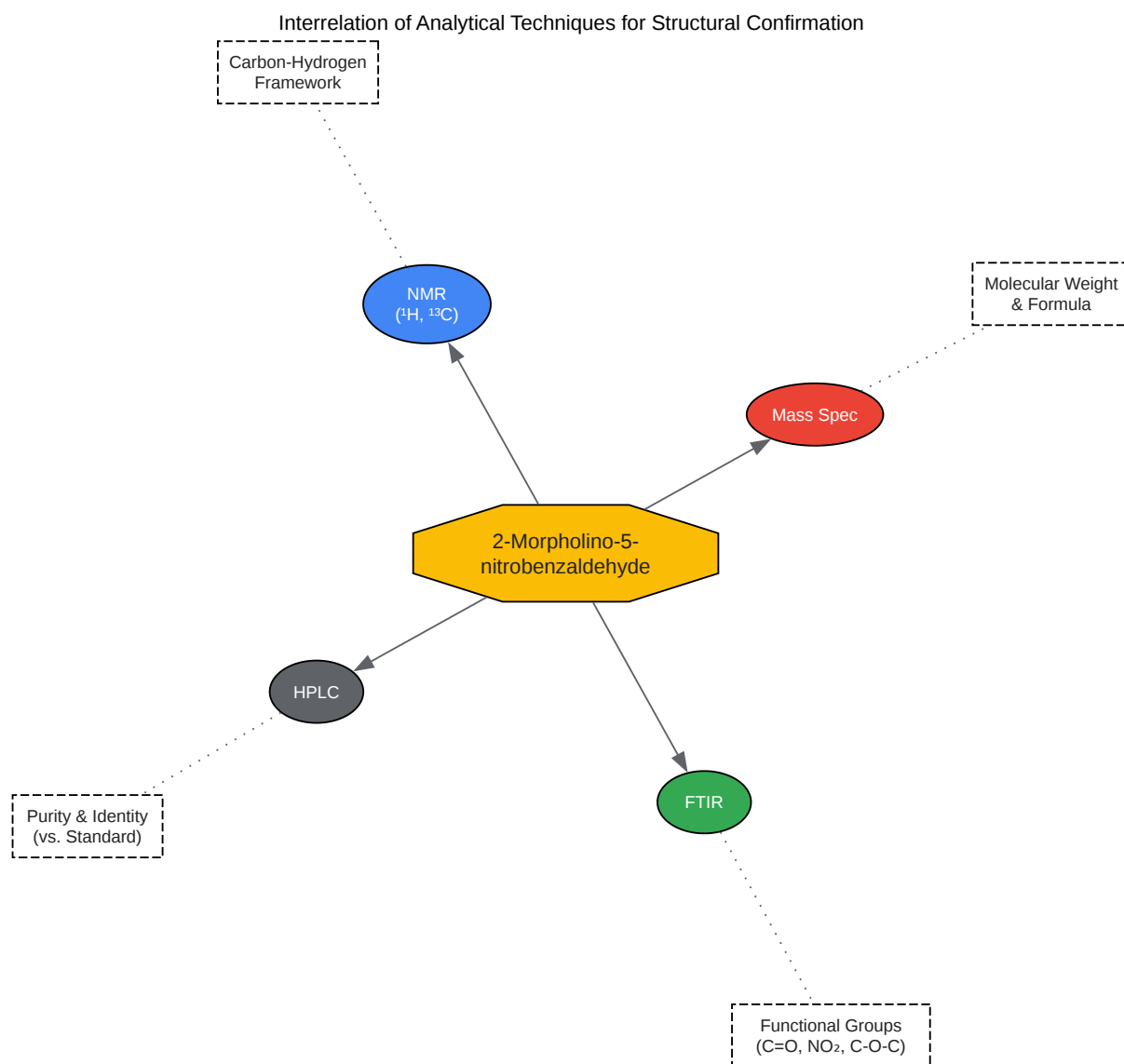
Caption: General workflow for compound characterization.





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Caption: Workflow for HPLC purity analysis.



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Caption: Logical relationship of analytical techniques.

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- To cite this document: BenchChem. [Analytical methods for 2-Morpholino-5-nitrobenzaldehyde characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273712#analytical-methods-for-2-morpholino-5-nitrobenzaldehyde-characterization]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)